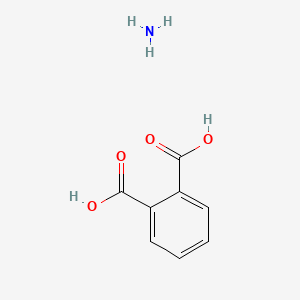

Phthalic acid, ammonium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20450-76-4 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

azane;phthalic acid |

InChI |

InChI=1S/C8H6O4.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);1H3 |

InChI Key |

OSKNUZYLXFBIHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N |

Related CAS |

523-24-0 20450-76-4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Neutralization Approaches from Phthalic Acid

The most straightforward method for synthesizing diammonium phthalate (B1215562) is the direct acid-base neutralization reaction between phthalic acid and ammonia (B1221849). vedantu.com

The reaction of phthalic acid with aqueous ammonia results in the formation of ammonium (B1175870) phthalamate, which can then be converted to phthalic acid, ammonium salt. vedantu.comprepchem.com In this process, the carboxylic acid groups of phthalic acid donate protons to the ammonia molecules, which act as a base, leading to the formation of the ammonium salt. vedantu.com A typical procedure involves mixing phthalic acid with water to create a uniform mixture, followed by the addition of aqueous ammonia. google.comgoogle.com

To maximize the yield and purity of the final product, careful control of experimental conditions is paramount.

Temperature plays a crucial role in the synthesis of diammonium phthalate. The reaction is generally carried out at elevated temperatures, typically ranging from 70°C to 95°C. google.comgoogle.com One specific method suggests adding 20% ammonia water to a phthalic acid and water mixture over one hour at 70°C. google.comgoogle.com To prevent the crystallization of the resulting diammonium phthalate solution, it is often necessary to store it at a temperature above 55°C. google.comgoogle.com

The concentration and stoichiometric amount of ammonia are critical for driving the reaction to completion. A 20% aqueous ammonia solution has been successfully used in the synthesis. google.comgoogle.com In one documented example, 221g of 20% ammonia water was added to a mixture of freshly washed phthalic acid and 89g of water. google.comgoogle.com This specific reaction yielded a 47% diammonium phthalate solution, representing a theoretical yield of 90% based on the conversion of a starting material, disodium (B8443419) phthalate. google.comgoogle.com

| Parameter | Value | Reference |

| Reaction Temperature | 70°C - 95°C | google.comgoogle.com |

| Storage Temperature | >55°C | google.comgoogle.com |

| Ammonia Concentration | 20% (aqueous) | google.comgoogle.com |

Critical Experimental Parameters for Optimized Synthesis Yields

Alternative Synthetic Routes and Green Chemistry Considerations

In addition to direct neutralization, alternative pathways offer different approaches to the synthesis, with some aligning with the principles of green chemistry.

An alternative and environmentally conscious route involves the reaction of phthalic anhydride (B1165640) with an amine, such as ethylenediamine, in an aqueous medium. researchgate.netasianpubs.org The use of water as a solvent is a key feature of this "green" approach, leading to a high product yield of around 80%. researchgate.netasianpubs.org When this reaction is conducted in a water-containing solvent, the phthalic anhydride can first react with water to form phthalic acid. asianpubs.org This in-situ generated carboxylic acid then reacts with the amine to produce the corresponding ammonium salt. asianpubs.org In contrast, performing the reaction in non-aqueous solvents leads to the formation of N,N'-diphthaloyl-1,2-ethylenediamine at lower rates and yields. researchgate.netasianpubs.org

| Reactants | Solvent | Product | Yield | Reference |

| Phthalic Anhydride, Ethylenediamine | Water | Phthalic Ethylene Ammonium Salt | ~80% | researchgate.netasianpubs.org |

| Phthalic Anhydride, Ethylenediamine | Non-Aqueous | N,N'-diphthaloyl-1,2-ethylenediamine | Lower | researchgate.netasianpubs.org |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. wikipedia.orgijper.organton-paar.com This technique utilizes microwave energy to directly heat the reactants and solvent on a molecular level. ijper.organton-paar.com

The mechanism of microwave heating involves the interaction of the microwave's electric field with polar molecules and ions in the reaction mixture. wikipedia.orgajrconline.org This interaction causes rapid rotation of polar molecules and oscillation of ions, leading to rapid and efficient heating throughout the bulk of the material. wikipedia.orgajrconline.org This is in contrast to conventional heating, where heat is transferred from an external source through the vessel walls, which can lead to uneven heating and longer reaction times. anton-paar.com

In the context of synthesizing compounds related to this compound, such as amides and phthalimides, microwave irradiation has been shown to be highly effective. tandfonline.comresearchgate.netnih.govrsc.org The synthesis of primary amides from the ammonium salts of carboxylic acids can be achieved rapidly under microwave irradiation, often in a matter of minutes. tandfonline.com For example, a direct and rapid procedure for preparing primary amides from ammonium salts of carboxylic acids in formamide (B127407) has been reported using microwave irradiation. tandfonline.com

Although direct studies on the microwave-assisted synthesis of this compound are not extensively detailed, the principles are directly applicable. The reaction between phthalic acid (a polar molecule) and aqueous ammonia in a microwave reactor would be expected to proceed rapidly due to the efficient heating of the polar solvent (water) and the reactants. This can lead to significantly shorter reaction times compared to conventional heating methods.

The table below highlights the advantages of microwave-assisted synthesis.

| Feature | Description |

| Rapid Heating | Direct interaction of microwaves with polar molecules leads to very fast heating rates. bspublications.net |

| Reduced Reaction Times | Reactions can often be completed in minutes rather than hours. anton-paar.comtandfonline.com |

| Increased Yields | Rapid heating can minimize the formation of byproducts, leading to higher yields of the desired product. wikipedia.org |

| Energy Efficiency | Microwaves heat only the reaction mixture, not the vessel, leading to lower energy consumption. wikipedia.orgijper.org |

| Solvent-Free Options | In some cases, microwave synthesis can be performed without a solvent, further enhancing its green credentials. ijper.orgajrconline.org |

Mechanistic Investigations of Formation Reactions

The formation of this compound can proceed through different pathways depending on the starting material. When starting with phthalic anhydride, the reaction involves a nucleophilic addition of ammonia to a carbonyl group. When starting with phthalic acid, the primary mechanism is a deprotonation and salt formation reaction.

Nucleophilic Addition Mechanisms

When phthalic anhydride is used as the starting material, the formation of the ammonium salt proceeds via a nucleophilic addition mechanism. Ammonia (NH₃), with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. ncert.nic.in The carbonyl carbons of the phthalic anhydride are electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.in

The reaction is initiated by the attack of the ammonia molecule on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens to form a phthalamate intermediate, which has both an amide and a carboxylate group. In the presence of excess ammonia, the carboxylic acid group is deprotonated to form the ammonium salt.

Deprotonation and Salt Formation Dynamics

The most direct synthesis of this compound involves the reaction of phthalic acid with ammonia. This is a classic acid-base neutralization reaction. Phthalic acid is a dicarboxylic acid, meaning it has two acidic protons on its carboxyl groups. Ammonia is a weak base.

In an aqueous solution, phthalic acid can donate its protons to water molecules in a stepwise manner. When ammonia is introduced, it acts as a base and accepts a proton from each of the carboxylic acid groups of the phthalic acid molecule. This deprotonation results in the formation of the phthalate dianion and two ammonium cations (NH₄⁺). These ions then associate to form the crystalline salt, this compound. The equilibrium of this reaction is driven by the formation of the stable salt.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of diammonium phthalate (B1215562), the IR spectrum reveals key absorptions that confirm its structure. The presence of the ammonium (B1175870) ion (NH₄⁺) is indicated by deformation modes typically observed in the 1400–1450 cm⁻¹ region. The carboxylate groups (COO⁻), formed by the deprotonation of phthalic acid's carboxylic acid groups, exhibit strong stretching bands between 1570 and 1610 cm⁻¹.

Additional bands in the IR spectrum provide further structural details. C-H out-of-plane bending vibrations can be observed at lower frequencies, such as 378, 142, and 436 cm⁻¹. rsc.org The C-H bending modes and ring breathing modes are found at 895.8, 973.8, 1003.5, and 1046 cm⁻¹. rsc.org The ortho-disubstituted benzene (B151609) ring gives rise to vibrations at 1146.7 and 1271.4 cm⁻¹. rsc.org

Table 1: Characteristic IR Absorption Bands for Phthalic Acid, Ammonium Salt

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1570–1610 | Carboxylate (COO⁻) stretching | |

| 1400–1450 | Ammonium (NH₄⁺) deformation | |

| 1400.4, 1493.9, 1543.5, 1578 | Carboxylate (COO⁻) stretching and benzene ring stretching | rsc.orgresearchgate.net |

| 1271.4, 1146.7 | Ortho-disubstituted benzene vibration | rsc.org |

| 1046, 1003.5, 973.8, 895.8 | C-H bending and ring breathing modes | rsc.org |

| 833.4, 793, 734.2, 664.8, 636.4, 551.4 | Carboxylate (COO⁻) bending modes | rsc.org |

| 436, 378, 142 | C-H out-of-plane bending | rsc.org |

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations.

In the Raman spectrum of diammonium phthalate, the stretching modes of the carboxylate group and the benzene ring are observed at 1411.5, 1432.5, 1449, 1585, 1599, 1639.5, and 1662 cm⁻¹. rsc.org The ortho-disubstituted benzene ring vibrations are confirmed at 1167 and 1263 cm⁻¹. rsc.org Bending modes of the carboxylate group are seen at 646.5, 769, 798, and as a weak shoulder at 858 cm⁻¹. rsc.org The ring C-H stretching bands are distinctly observed around 3082 and 3034 cm⁻¹ in the Raman spectrum of solid-state phthalic acid. rsc.org

Table 2: Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3082, 3034 | Ring C-H stretching | rsc.org |

| 1662, 1639.5, 1599, 1585, 1449, 1432.5, 1411.5 | Carboxylate (COO⁻) stretching and benzene ring stretching | rsc.org |

| 1263, 1167 | Ortho-disubstituted benzene vibration | rsc.org |

| 858, 798, 769, 646.5 | Carboxylate (COO⁻) bending modes | rsc.org |

Raman Spectroscopy for Molecular Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy gives information about the different types of protons and their neighboring environments. For the ammonium salt of phthalic acid, the aromatic protons on the benzene ring typically appear as a multiplet in the region of 7.5-7.7 ppm. rsc.org The protons of the ammonium ions (NH₄⁺) can be observed, though their chemical shift can be variable and they may appear as a broad signal. researchgate.netstanford.edu In some instances, particularly in non-aqueous solvents like DMSO, the ammonium protons can be seen as a triplet. stanford.edu

Table 3: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 7.5 - 7.7 | Multiplet | Aromatic protons | rsc.org |

| ~7.15 | Triplet | Ammonium (NH₄⁺) protons | stanford.edu |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For diammonium phthalate, the carbonyl carbons of the carboxylate groups are typically found downfield, often in the range of 167-173 ppm. rsc.orgchemicalbook.com The aromatic carbons show signals in the characteristic region of approximately 128-133 ppm. rsc.org

Table 4: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment | Reference |

| ~167 - 173 | Carbonyl carbons (COO⁻) | rsc.orgchemicalbook.com |

| ~128 - 133 | Aromatic carbons | rsc.org |

Mass Spectrometry (MS) for Reaction Product Analysis

The reaction between phthalic acid and ammonia (B1221849) is expected to yield ammonium phthalate through an acid-base neutralization. The stoichiometry of the reaction can lead to the formation of either ammonium hydrogen phthalate (the monoammonium salt) or diammonium phthalate. Mass spectrometry serves as a crucial tool for identifying the specific products formed.

In practice, the synthesis can sometimes yield unexpected products. For instance, an attempt to crystallize ammonium acid phthalate resulted in the formation of diammonium phthalate. iucr.org This was initially suggested by density measurements and confirmed by chemical analysis, which indicated a higher nitrogen content than expected for the monoammonium salt. iucr.org

Modern mass spectrometry techniques, such as electrospray ionization (ESI-MS), are well-suited for analyzing ionic compounds like ammonium phthalate. This method would confirm the mass of the intact diammonium phthalate ion. Further analysis using tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation. While direct MS fragmentation data for ammonium phthalate is not extensively detailed in the literature, studies on related phthalate compounds show characteristic fragmentation patterns. For example, many phthalate derivatives produce a diagnostic fragment ion corresponding to protonated phthalic anhydride (B1165640) (m/z 149.02) or a deprotonated benzoate (B1203000) ion (m/z 121.0295) under certain conditions, which helps in identifying the core phthalate structure. nih.govcoventry.ac.uk Gas chromatography-mass spectrometry (GC-MS) with ammonia chemical ionization is another method used for the selective analysis of complex phthalate mixtures, primarily producing a protonated molecule as the base peak, which simplifies identification based on molecular weight. researchgate.net

X-ray Diffraction (XRD) and Crystal Engineering Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing insights into the structure and intermolecular interactions that govern the properties of ammonium phthalate.

Single-crystal X-ray diffraction studies have successfully elucidated the structures of both ammonium acid phthalate and diammonium phthalate.

Ammonium acid phthalate crystallizes in the orthorhombic system with the space group Pcab. iucr.org The structure was determined using two-dimensional electron-density projections. The benzene ring and the carbon atoms of the two carboxyl groups are essentially planar, but the carboxyl groups themselves are twisted out of this plane by angles of 21° and 65°. iucr.org

Diammonium phthalate , (NH₄)₂(OOC·C₆H₄·COO), also crystallizes in the orthorhombic system with the space group Pcab. iucr.org Its structure was solved using direct methods. In this structure, the planes of the two carboxyl groups are inclined to the plane of the aromatic ring at angles of 32° and 71°. Each ammonium ion (NH₄⁺) is hydrogen-bonded to four oxygen atoms, with N-H···O distances ranging from 2.754 Å to 3.152 Å. iucr.org

| Parameter | Ammonium Acid Phthalate iucr.org | Diammonium Phthalate iucr.org |

|---|---|---|

| Formula | C₈H₉NO₄ | C₈H₁₂N₂O₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pcab | Pcab |

| a (Å) | 6.40 | 6.839 |

| b (Å) | 10.23 | 13.041 |

| c (Å) | 26.14 | 22.118 |

| Z (Molecules per cell) | 8 | 8 |

| Calculated Density (g cm⁻³) | 1.423 | 1.34 |

The phthalate dianion, derived from phthalic acid, is a versatile ligand in coordination chemistry and can be used to construct a wide array of metal-organic complexes. exlibrisgroup.comnih.gov The coordination environment describes the geometry and arrangement of the ligand donor atoms around a central metal ion. science.gov The phthalate ligand can bind to metal centers in several ways:

Monodentate: Only one oxygen atom from one carboxylate group binds to the metal.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion.

Bidentate Bridging: The carboxylate group bridges two different metal ions.

The flexibility of the two carboxylate groups allows phthalate to act as a linker, forming coordination polymers with diverse dimensionalities, including 1D chains, 2D layers, and 3D frameworks. researchgate.net The specific coordination number and geometry (e.g., tetrahedral, octahedral) depend on the nature of the metal ion, its oxidation state, and the presence of other ligands. nih.gov For example, studies on various metal-carboxylate complexes show that metals like Cd(II) and Zn(II) can adopt different coordination environments when complexed with phthalate and other auxiliary ligands, leading to varied structural motifs. science.gov

A comparison of the crystal structures of various acid phthalate salts reveals the profound impact of the counterion. iucr.org While salts of K⁺, NH₄⁺, and Rb⁺ were initially thought to be isomorphous, detailed studies showed significant differences in their space groups and unit cell dimensions. The ammonium ion (NH₄⁺), with its tetrahedral shape and ability to act as a hydrogen bond donor, directs the crystal packing in a manner distinct from the spherical, non-directional electrostatic interactions of alkali metal ions like K⁺ or Rb⁺. iucr.orgnih.gov The N-H···O hydrogen bonds in ammonium phthalate create a robust network that defines the three-dimensional structure. iucr.org The presence of different precipitants or counterions in a crystallization environment can markedly alter the final structure and even the position of bound molecules within a crystal lattice, underscoring the importance of the counterion in determining the solid-state assembly. nih.gov

| Counterion (M) | a (Å) | b (Å) | c (Å) | Space Group |

|---|---|---|---|---|

| Na⁺ | 6.76 | 9.31 | 26.42 | B2ab |

| K⁺ | 6.47 | 9.61 | 13.26 | P2₁2₁2₁ |

| NH₄⁺ | 6.40 | 10.23 | 26.14 | Pcab |

| Rb⁺ | 6.55 | 10.02 | 12.99 | P2₁2₁2₁ |

Thermal Decomposition and Transformation Pathways

Pyrolysis Mechanisms and Kinetics

The pyrolysis of phthalic acid, ammonium (B1175870) salt is characterized by the loss of ammonia (B1221849) and water. This process is a key step in converting phthalic acid derivatives into other useful compounds.

Dehydration to Phthalimide (B116566) as a Key Transformation Product

The most prominent transformation during the thermal decomposition of phthalic acid, ammonium salt is its conversion to phthalimide. When heated, the ammonium salt undergoes an intramolecular cyclization reaction, which involves the elimination of ammonia and water molecules qub.ac.ukmdpi.comresearchgate.net. This dehydration reaction is an established and efficient method for synthesizing phthalimide, an important intermediate in the production of pharmaceuticals, dyes, and other organic compounds qub.ac.ukresearchgate.net.

This transformation can achieve high purity and productivity, with some industrial processes reporting phthalimide purity greater than 99% qub.ac.uk. The reaction is typically carried out by heating the diammonium salt, sometimes in the presence of a solvent to facilitate the removal of water qub.ac.uknih.gov.

Influencing Factors on Decomposition Pathways

The pathway and rate of decomposition of this compound are sensitive to several experimental factors. Temperature is a primary influencing factor, with the conversion to phthalimide being carried out by heating mdpi.com. Contradictory reports on the specific decomposition temperatures, with values ranging from 150°C to 200°C, suggest that conditions such as heating rate and the physical form of the salt can affect the outcome qub.ac.uk.

In industrial applications, the ratio of ammonium ions to phthalate (B1215562) can be adjusted to control the reaction rate and properties of the resulting products qub.ac.uk. The presence of a solvent, such as an aromatic solvent, can also play a role by aiding in the continuous removal of water, which drives the reaction toward the formation of phthalimide qub.ac.uk.

Interactive Table: Factors Influencing Thermal Decomposition

| Factor | Influence on Decomposition | Notes |

| Temperature | Primary driver for dehydration and cyclization to phthalimide. mdpi.com | Specific temperature can affect reaction rate and product purity. qub.ac.uk |

| Heating Rate | May influence the temperature at which decomposition stages occur. | A potential source of variability in reported decomposition temperatures. qub.ac.uk |

| Ammonium/Phthalate Ratio | Can be modulated to control pot life and curing speed in certain applications. qub.ac.uk | Relevant for polymer and adhesive synthesis applications. qub.ac.uk |

| Solvent | Can facilitate the removal of water, promoting the formation of phthalimide. qub.ac.uk | Aromatic solvents are sometimes used in industrial processes. qub.ac.uk |

Kinetic Parameters of Thermal Decomposition Processes

A detailed quantitative understanding of the decomposition process requires the determination of kinetic parameters, which describe the reaction rates and their dependence on temperature.

Apparent Activation Energy Determination

The apparent activation energy (Ea) is a critical parameter that quantifies the minimum energy required to initiate the thermal decomposition reaction. Despite the importance of this value for process optimization and safety analysis, specific studies determining the apparent activation energy for the thermal decomposition of this compound were not identified in the reviewed literature.

In Situ Spectroscopic Analysis of Gaseous Decomposition Fragments

In situ spectroscopic techniques, such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), are powerful tools for identifying gaseous products as they evolve during thermal decomposition qub.ac.ukresearchgate.netnetzsch.com. The primary gaseous fragments expected from the dehydration of this compound to phthalimide are ammonia (NH₃) and water (H₂O) qub.ac.ukmdpi.com. While the application of TGA-FTIR and TGA-MS has been used to identify decomposition products for other ammonium salts, detailed studies specifically analyzing the complete profile of gaseous fragments from the pyrolysis of this compound were not found in the reviewed literature researchgate.netnih.gov.

Coupled Thermogravimetric Analysis (TGA) with FTIR and MS for Evolved Gas Analysis

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. unca.edu For diammonium phthalate, the TGA curve would be expected to show distinct mass loss steps corresponding to different decomposition stages. The first derivative of the TGA curve (DTG) highlights the temperatures at which the rate of mass loss is at its maximum.

Coupled with TGA, Fourier Transform Infrared Spectroscopy (FTIR) analyzes the gaseous products evolved during each mass loss step. nih.gov As diammonium phthalate decomposes, the primary evolved gases would likely be ammonia (NH₃) and water (H₂O). FTIR spectroscopy can identify these molecules by their characteristic infrared absorption bands. For instance, ammonia exhibits strong absorptions in the regions of 930-970 cm⁻¹ and 1620-1630 cm⁻¹, while water vapor shows characteristic bands around 1595 cm⁻¹ and in the 3500-4000 cm⁻¹ region.

Further heating would likely lead to the intramolecular cyclization of the intermediate species to form phthalamide (B166641) and subsequently phthalimide, with the further release of water. wikipedia.org The evolved gas analysis by FTIR would detect this additional water evolution.

Mass Spectrometry (MS) coupled with TGA provides complementary data by detecting the mass-to-charge ratio (m/z) of the evolved gas molecules. This would confirm the presence of ammonia (m/z 17) and water (m/z 18). MS is particularly useful for identifying and differentiating gaseous products, especially in complex decomposition processes where multiple gases may evolve simultaneously. researchgate.net

A hypothetical TGA-FTIR-MS analysis of diammonium phthalate would likely reveal an initial decomposition stage involving the loss of ammonia and water, followed by subsequent decomposition and transformation of the remaining solid.

Comparative Thermal Stability Studies with Analogous Carboxylate Salts

Comparative studies of the thermal stability of analogous ammonium carboxylate salts can provide insights into the expected behavior of diammonium phthalate. A study on the thermal properties of ammonium acetate (B1210297), ammonium benzoate (B1203000), and ammonium salicylate (B1505791) revealed a trend of increasing thermal stability with increasing molecular mass. unca.edu

The thermal stability was assessed by determining the peak decomposition temperature from the first derivative of the TGA curve, which corresponds to the temperature of the fastest mass loss. The results of this comparative study are summarized in the table below.

Table 1: Comparative Thermal Stability of Ammonium Carboxylate Salts. unca.edu

The data indicates a clear trend: as the molecular mass of the ammonium carboxylate salt increases, its thermal stability also increases. unca.edu Ammonium phthalate, being a dicarboxylic acid salt, exists as diammonium phthalate with a molecular mass of 200.19 g/mol . Based on the trend observed in the study, it is reasonable to predict that diammonium phthalate would exhibit a higher peak decomposition temperature than ammonium salicylate, suggesting greater thermal stability.

The decomposition mechanism for these ammonium salts is believed to involve the initial dissociation into ammonia and the corresponding carboxylic acid. unca.edu In the case of diammonium phthalate, this would be followed by further reactions, such as the formation of phthalamide and phthalimide, as discussed previously.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

The ammonium (B1175870) salt of phthalic acid is a key starting point for synthesizing more complex nitrogen-containing molecules. Its primary utility lies in its ability to be readily converted into phthalimide (B116566), a versatile building block.

Synthesis of Phthalimide and its Derivatives

Phthalic acid, ammonium salt is a direct intermediate in the synthesis of phthalimide. The reaction of carboxylic acids with ammonia (B1221849) first yields ammonium salts. wikipedia.org When phthalic acid is treated with aqueous ammonia, it forms diammonium phthalate (B1215562). wikipedia.org Subsequent strong heating of this salt leads to dehydration and cyclization, producing phthalimide. wikipedia.orgwikipedia.org

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference(s) |

| Phthalic Anhydride (B1165640) | 28% Aqueous Ammonia, heated to ~300°C | Phthalimide | 95-97% | orgsyn.org |

| Phthalic Anhydride | Ground Ammonium Carbonate, fused by heating | Phthalimide | - | orgsyn.org |

| Diammonium Phthalate | Aromatic Solvent, heated >130°C | Phthalimide | High | google.comgoogle.com |

| Phthalic Anhydride | Urea (B33335), melted together | Phthalimide | ~68% | pierpalab.com |

Role in N-Alkylation of Azaheterocycles

This compound is not typically a direct reagent for the N-alkylation of azaheterocycles. Instead, its critical role is as a precursor to phthalimide, which is a key azaheterocycle itself and a starting point for various N-alkylation reactions. Azaheterocycles are nitrogen-containing heterocyclic compounds that are significant in medicinal chemistry. researchgate.net

The N-alkylation of phthalimide is a well-established method for creating N-alkyl derivatives. researchgate.net For instance, an efficient procedure for the N-alkylation of azaheterocycles like phthalimide involves using quaternary ammonium salts as alkylating agents under microwave irradiation, which results in good to excellent yields in short reaction times. researchgate.netsid.ir This highlights the indirect but fundamental role of phthalic acid ammonium salt: it provides the core phthalimide structure that is then subsequently functionalized.

Recent research has also explored more complex transformations. For example, N-substituted phthalimides can undergo visible-light-driven annulation reactions with alkenes and alkynes to produce complex, polycyclic aza-heterocycles, demonstrating the utility of the phthalimide scaffold in building privileged structures for medicinal chemistry. acs.orgacs.org

Polymer Chemistry and Materials Development

In polymer science, the ammonium salt form of poly(amic acid), a polyimide precursor, offers significant advantages over the acid form, particularly in creating more environmentally friendly and stable systems for producing high-performance polyimide materials. kinampark.com

Polyimide Precursor Systems

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov They are traditionally synthesized via a two-step process involving a poly(amic acid) (PAA) precursor. kinampark.com Converting this PAA into a poly(amic acid) ammonium salt (PAAS) by neutralizing the carboxylic acid groups with an amine, such as a tertiary amine, creates a water-soluble or alcohol-soluble precursor. kinampark.comnih.gov This approach avoids the use of toxic, high-boiling point organic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) that are common in traditional polyimide synthesis. kinampark.com

The PAAS precursor can be cast into films or other forms from an aqueous or alcohol-based solution. Subsequent thermal treatment converts the PAAS into the final polyimide polymer, driving off the amine and water. atlantis-press.com This method provides a greener and more processable route to high-performance polyimide films and materials. researchgate.net

Controlled Molecular Weight Polyimide Synthesis from Poly(amic acid) Salt Precursors

Utilizing poly(amic acid) salt precursors offers a method for achieving better control over the molecular weight of the final polyimide. atlantis-press.comgoogle.com The synthesis of poly(amic acid) can be conducted in water in the presence of an amine, which facilitates the reaction and allows for the production of an aqueous PAAS solution directly. google.com The stability of the PAAS in solution prevents the degradation that can occur with PAA in organic solvents, which in turn allows for more reliable and reproducible processing into polyimides with predictable molecular weights. researchgate.net By using end-capping agents like phthalic anhydride during the polymerization, the molecular weight of the poly(amic) acids, and consequently the final polyimides, can be effectively controlled. google.com This control over polymer chain length is crucial for tailoring the mechanical and thermal properties of the final material.

Hydrolytic Stability of Poly(amic acid) Ammonium Salts as Precursors

One of the most significant advantages of using PAAS precursors is their enhanced hydrolytic stability compared to PAA. researchgate.net The carboxylic acid groups in PAA are susceptible to hydrolysis, which leads to chain scission and a decrease in the polymer's molecular weight and viscosity over time, compromising the properties of the final polyimide. researchgate.netatlantis-press.com

By neutralizing the carboxylic acid groups to form ammonium salts, these reactive sites are shielded, which significantly improves the hydrolytic stability of the polymer precursor. researchgate.netatlantis-press.com This stability is evident in viscosity measurements over time.

Table: Comparative Stability of PAA and PAAS Solutions Data compiled from studies on PAA and PAAS systems.

| Precursor Type | Solvent | Storage Time (days) | Viscosity Change | Reference(s) |

| Poly(amic acid) (PAA) | DMAc | 30 | Obvious Decrease | researchgate.net |

| Poly(amic acid) ammonium salt (PAAS) | DMAc/TEA | 90 | No Distinct Change | researchgate.netatlantis-press.com |

As shown in the table, the intrinsic viscosity of a PAA solution can decrease significantly within 30 days, whereas a PAAS solution shows little to no change even after 90 days. researchgate.netatlantis-press.com This enhanced stability allows for longer storage times and a wider processing window for the precursor solutions, leading to more reliable manufacturing of high-quality polyimide films with superior mechanical properties. atlantis-press.com

Synthesis of Thermocleavable Polymers Utilizing Phthalate Esters

A notable application of phthalate-based structures is in the creation of thermocleavable polymers. These materials are designed to decompose or transform under specific thermal conditions, a property that is highly desirable in applications such as removable or reworkable electronics and smart materials.

Recent research has demonstrated the synthesis of novel thermocleavable copolymers using a dibrominated secondary phthalate ester as an electron-accepting unit. nih.gov In one approach, this phthalate ester is copolymerized with electron-donating units like distannylated bithiophene or distannylated fluorene (B118485) via Stille polymerization. nih.govmdpi.com The resulting precursor polymers are soluble and possess specific optical and thermal properties. mdpi.comdntb.gov.ua

Upon thermal treatment at approximately 300 °C, these polymers undergo a significant transformation. mdpi.comdntb.gov.ua The secondary ester groups on the phthalate unit are eliminated, leading to the formation of phthalic anhydride polymers. mdpi.com This process renders the initially soluble polymer completely insoluble in all solvents, indicating a stable, cross-linked final material. mdpi.comdntb.gov.ua A key outcome of this thermal cleavage is a significant reduction in the polymer's bandgap (Eg) by about 0.3–0.4 eV, a feature that is promising for applications in energy harvesting devices like solar cells. nih.govdntb.gov.uakisti.re.kr

Table 1: Properties of Phthalate-Based Thermocleavable Copolymers

| Polymer | Donor Unit | Average Molecular Weight (Mn) | Initial Bandgap (Eg) | Bandgap Reduction Post-Annealing |

|---|---|---|---|---|

| PBTP-11 | Bithiophene | - | 2.11 - 2.58 eV | ~0.3 - 0.4 eV |

| PBTDTP-11 | Bithiophene with thienyl groups | - | 2.11 - 2.58 eV | ~0.3 - 0.4 eV |

| PFDTP-11 | Fluorene with thienyl groups | 16,400 g mol⁻¹ | 2.11 - 2.58 eV | ~0.3 - 0.4 eV |

Data sourced from multiple studies on novel thermocleavable copolymers. nih.govdntb.gov.uakisti.re.kr

Applications in Polymerization Technologies

This compound and its derivatives are utilized in various polymerization technologies. The salt itself is noted for its application in polymer synthesis. The ammonium salt of polymeric acids, which can be formed from acidic monomers like phthalic acid, can be employed in specific polymerization processes. In some cases, the salt is formed before polymerization by reacting the base with the acidic monomers, provided the resulting monomeric salt is copolymerizable and stable under polymerization conditions.

Phthalic anhydride, a direct derivative of phthalic acid, is used to dehydrate certain nitro-alcohols to produce nitroalkenes, which are compounds known for their high tendency to polymerize. wikipedia.org

Role in Coordination Complex Synthesis

The carboxylate groups of phthalic acid are excellent ligands for metal ions, leading to its significant role in the synthesis of coordination complexes and metal-organic frameworks.

Metallophthalocyanine Synthesis and Catalytic Applications

Phthalic acid and its anhydride are fundamental precursors in the synthesis of metallophthalocyanines (MPcs). ycmou.ac.ingoogle.com Phthalocyanines are large, aromatic macrocyclic compounds, analogous to naturally occurring porphyrins, capable of coordinating with a vast array of metal ions in their central cavity. nih.govnih.gov

The synthesis of MPcs can be achieved by reacting phthalic anhydride or phthalic acid with urea (as a nitrogen source) and a metal salt, often in the presence of a catalyst like ammonium molybdate. ycmou.ac.ingoogle.com Another common laboratory-scale method involves the cyclotetramerization of phthalonitriles, which can be derived from phthalic acid. nih.gov

Metallophthalocyanines exhibit remarkable chemical and thermal stability and possess rich redox chemistry, making them effective catalysts in various reactions. researchgate.net They are particularly noted for their catalytic activity in aerobic oxidation reactions. nih.gov For instance, MPc complexes have been successfully used as catalysts for the oxidation of thiols, alcohols, and olefins. nih.gov Furthermore, iron and cobalt-based catalysts derived from metal phthalocyanine (B1677752) precursors have shown high efficiency and stability in ammonia synthesis. sheffield.ac.uk The catalytic properties can be fine-tuned by introducing different metal ions into the central cavity or by adding substituents to the periphery of the macrocycle. nih.gov

O-Phthalatocuprate Complex Formation and Structure-Reactivity Relationships

The phthalate dianion readily forms coordination complexes with copper(II) ions, leading to the formation of o-phthalatocuprate structures. A comprehensive study has been conducted on disodium (B8443419), dipotassium, and diammonium di-o-phthalatocuprate(II) dihydrates. nih.govresearchgate.net The crystal structure of ammonium o-phthalatocuprate reveals polymeric chains whose structures are identical to those found in the potassium salt. nih.govresearchgate.net

In these complexes, the copper-oxygen bond lengths are similar across the different salts, falling within the typical range for square-planar copper complexes with o-phthalate ligands. nih.gov However, the nature of the outer-sphere cation (Na⁺, K⁺, NH₄⁺) has been shown to have a minor effect on the strength of both the intraligand (C-O) and the metal-ligand bonds within the o-phthalatocuprate structure. nih.govresearchgate.net This is attributed to the polymeric nature of the complexes and the large size of the ligands, which tends to smooth out the polarization effects of the different cations. nih.gov

Despite the subtle structural impact, the choice of cation does influence reactivity. When tested as electrochemical sensors, the sensitivity of these o-phthalatocuprate complexes varied in the order of Na⁺ > K⁺ > NH₄⁺. researchgate.net This difference in reactivity is explained by the more pronounced steric hindrance around the copper ions in the potassium and ammonium salts compared to the sodium salt. researchgate.net Further research into copper phthalate coordination polymers has revealed complex structures, including 3D networks and chiral nanobarrels, which exhibit either antiferromagnetic or ferromagnetic coupling depending on the specific bridging ligands and resulting structure. acs.orgnih.govacs.org

Applications in Analytical Method Development

The consistent purity and stable nature of phthalic acid and its salts make them valuable in analytical chemistry.

Utilization as a Standard in Analytical Chemistry

Phthalic acid and its salts are widely recognized and used as standards in various analytical techniques. Potassium hydrogen phthalate, a monopotassium salt of phthalic acid, is a well-established primary standard acid in analytical chemistry, frequently used for the standardization of base solutions in titrimetry.

Phthalic acid itself is available as an analytical standard and is used as a reference material for the quantification of the analyte in complex matrices. It has been employed in methods such as high-performance liquid chromatography (HPLC) with photodiode array detection and gas chromatography-mass spectrometry (GC-MS) for the analysis of herbal medicines.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Diammonium phthalate |

| Phthalic acid |

| Phthalate |

| Phthalic anhydride |

| Bithiophene |

| Fluorene |

| Potassium hydrogen phthalate |

| Metallophthalocyanine |

| o-Phthalatocuprate |

| Copper(II) |

| Sodium |

| Potassium |

| Ammonium |

| Urea |

| Ammonium molybdate |

| Iron |

| Cobalt |

Chromatographic Method Development for Phthalic Acid and its Salts

The accurate analysis and quantification of phthalic acid and its salts are crucial for quality control in industrial synthesis, monitoring reaction processes, and assessing environmental samples. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to these analytical challenges due to their versatility, sensitivity, and robustness. helixchrom.comresearchgate.net The development of effective chromatographic methods is essential for separating phthalic acid from its isomers (isophthalic and terephthalic acid), related impurities, and starting materials. helixchrom.comsielc.com

The primary challenge in separating phthalic acid isomers lies in their structural similarity. sielc.com Advanced HPLC methods overcome this by employing specialized columns and mobile phase compositions to exploit subtle differences in the analytes' properties. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven particularly effective. helixchrom.comhelixchrom.comsielc.com In this approach, neutral, hydrophobic compounds are retained by the reversed-phase mechanism, while acidic compounds like phthalic acid are retained by a combination of reversed-phase and anion-exchange mechanisms. sielc.com The selectivity of the separation can be finely tuned by adjusting the mobile phase's organic solvent content, buffer concentration, and pH. sielc.comglsciences.com

Several HPLC columns and conditions have been successfully developed for the analysis of phthalic acid and related compounds. For instance, Coresep SB and Amaze HA mixed-mode columns are used to separate phthalic acid isomers by leveraging both reversed-phase and anion-exchange properties. helixchrom.comhelixchrom.com Other approaches utilize columns like Primesep D for separating phthalic acid from production impurities or SHARC 1 columns that operate based on hydrogen bonding, offering an alternative separation mechanism. sielc.comsielc.com

A summary of various HPLC methods is presented below:

| Column | Separation Mode(s) | Mobile Phase Composition | Detection | Application | Reference |

|---|---|---|---|---|---|

| Coresep SB | Reversed-Phase, Anion-Exchange | 50% Acetonitrile with 50 mM Sodium Phosphate (monobasic), pH 3 | UV (230 nm) | Isomer Separation | helixchrom.com |

| Amaze HA | Reversed-Phase, Anion-Exchange | Not specified | UV | Isomer Separation | helixchrom.com |

| Primesep D | Reversed-Phase, Anion-Exchange | Gradient Acetonitrile (10-50%) with 0.1% H₂SO₄ | UV (210 nm) | Separation from Impurities | sielc.com |

| SHARC 1 | Hydrogen Bonding | Acetonitrile/Methanol with Ammonium Formate and Formic Acid | UV (270 nm), MS-compatible | Isomer Separation | sielc.com |

| Reversed-Phase C18 | Reversed-Phase | Gradient with Methanol-Water-Ammonium Acetate-Acetic Acid buffer (pH 4.70) | UV (254 nm) | Simultaneous analysis of PPA and related substances | nih.gov |

Detailed Research Findings

One notable study established a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous determination of para-phthalic acid (PPA) and eight other related substances often found as residues in PPA production. nih.gov These substances include benzoic acid, 4-carboxybenzaldehyde, meta-phthalic acid, ortho-phthalic acid, phthalide, and toluic acid isomers. The method employed a narrow-diameter reversed-phase C18 column with a gradient elution. nih.gov

The mobile phase consisted of a methanol-water-ammonium acetate-acetic acid buffer (100 mmol/L, pH 4.70), which allowed for the successful separation of all nine compounds. nih.gov The method demonstrated high accuracy and reliability, making it suitable for guiding the recycling and reutilization of these organic acids and related substances from industrial residues. nih.gov Key performance metrics from this study highlight the method's sensitivity and precision. nih.gov

The performance characteristics of the developed HPLC method are detailed in the table below:

| Parameter | Value/Range | Reference |

|---|---|---|

| Detection Limits (S/N = 3) | 0.05 µg/mL - 0.20 µg/mL | nih.gov |

| Correlation Coefficients (Standard Curves) | 0.99995 - 0.99999 | nih.gov |

| Relative Standard Deviations (Real Samples) | < 5.3% | nih.gov |

| Recoveries | 90.0% - 104.9% | nih.gov |

Environmental Research and Degradation Pathways

Advanced Oxidation Processes (AOPs) for Environmental Remediationnih.gov

Advanced Oxidation Processes (AOPs) are a class of procedures aimed at degrading recalcitrant organic compounds in water and wastewater. nih.gov These methods are characterized by the in-situ generation of highly reactive radical species, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which can effectively mineralize complex organic molecules into simpler, less harmful substances like carbon dioxide and water. nih.govnih.gov AOPs are considered a promising technology for treating a wide range of industrial pollutants that are resistant to conventional treatment methods. nih.gov

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source, typically ultraviolet (UV) light, to generate reactive oxygen species. nih.govresearchgate.net When the photocatalyst absorbs photons of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive species that attack and degrade organic pollutants like phthalic acid. nih.govresearchgate.net

The degradation of phthalic acid esters (PAEs) through photocatalysis involves several mechanisms. nih.govresearchgate.net Under UV irradiation alone, the primary degradation pathway involves the cleavage of the C-C bond of the aromatic ring and the aliphatic chain. nih.govfrontiersin.org In the presence of a TiO₂ catalyst, hydroxyl radicals become the main oxidative species. nih.govfrontiersin.org These radicals can attack both the aromatic ring and the side chains, leading to the formation of hydroxylated intermediates and ring-opening byproducts. nih.govresearchgate.net For instance, the photocatalytic degradation of dimethyl phthalate (B1215562) (DMP) using TiO₂ can produce intermediates such as dimethyl hydroxybenzoate. nih.gov Further oxidation can lead to the formation of phthalic acid, which can then be transformed into other byproducts. nih.govfrontiersin.org

Activated persulfate (PS) systems are another effective AOP for the remediation of water contaminated with phthalates. nih.gov Persulfate ions (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to generate powerful sulfate radicals (SO₄•⁻). jbums.org These radicals have a high redox potential and can efficiently degrade a wide range of organic pollutants, including phthalic acid. nih.govjbums.org Transition metals, in particular, have shown good performance in activating persulfate for the degradation of PAEs. nih.gov

A combination of UV light, persulfate, and ferrous iron (Fe²⁺) has been shown to be a highly effective method for removing phthalic acid from aqueous solutions. jbums.org In this system, UV light and Fe²⁺ act as catalysts to activate the persulfate and generate sulfate radicals. jbums.org The process is influenced by several operational parameters, including pH, reaction time, and the concentrations of persulfate and Fe²⁺. jbums.org

The efficiency of AOPs is highly dependent on the optimization of various process parameters. jbums.orgmdpi.com For persulfate-based systems, key parameters include the initial pH of the solution, the concentration of the oxidant (persulfate), the concentration of the catalyst (e.g., Fe²⁺), and the reaction time. jbums.org

Research has demonstrated that the removal efficiency of phthalic acid increases with an increase in pH and reaction time. jbums.org For the UV/Na₂S₂O₈/Fe²⁺ system, the maximum removal efficiency of 98% was achieved under optimal conditions of pH 11, a reaction time of 60 minutes, a persulfate concentration of 0.3 mmol/L, and an Fe²⁺ concentration of 0.15 mmol/L. jbums.org Increasing the concentration of persulfate and iron generally enhances the removal efficiency up to a certain point, beyond which the effect may plateau. jbums.org Similarly, in the Fenton process, pH is a critical parameter, with acidic conditions (around pH 3) often being optimal for the degradation of many organic pollutants. mdpi.com The concentration of hydrogen peroxide, another key component of the Fenton process, also needs to be carefully controlled, as excessive amounts can lead to scavenging of hydroxyl radicals and a decrease in efficiency. mdpi.com

| Parameter | Optimal Value | Phthalic Acid Removal Efficiency | Reference |

| pH | 11 | 98% | jbums.org |

| Reaction Time | 60 min | 98% | jbums.org |

| Persulfate Concentration | 0.3 mmol/L | 98% | jbums.org |

| Fe²⁺ Concentration | 0.15 mmol/L | 98% | jbums.org |

| Optimal conditions for phthalic acid removal using the UV/Na₂S₂O₈/Fe²⁺ process. |

The degradation of phthalates in environmental systems often follows specific reaction kinetics, which describe the rate at which the compound breaks down. calstate.edujmb.or.kr Understanding these kinetics is crucial for predicting the environmental fate of phthalates and for designing effective remediation strategies. calstate.edu

In many cases, the degradation of phthalates, such as di-n-butyl phthalate (DBP), by microorganisms conforms to first-order kinetics. jmb.or.kr This means that the rate of degradation is directly proportional to the concentration of the phthalate. The degradation of phthalic acid in the UV/Na₂S₂O₈/Fe²⁺ advanced oxidation process has also been found to follow first-order kinetics. jbums.org The half-life of a compound, which is the time it takes for its concentration to be reduced by half, is a key parameter derived from kinetic studies. For example, in the biodegradation of DEHP by Ochrobactrum anthropi, the half-life was 10.21 hours when the initial concentration was 200 mg/L. nih.gov

The rate of degradation is influenced by the molecular structure of the phthalate. Studies on the photodegradation of different phthalic acid esters have shown that the degradation rate can increase with the length of the alkyl chain in the UV system. researchgate.net The reaction rate constant is a fundamental parameter in these kinetic models, and its accurate determination is essential for predicting the efficiency of a remediation process. calstate.edu

| Phthalate | Degradation System | Kinetic Model | Half-life | Reference |

| Phthalic Acid | UV/Na₂S₂O₈/Fe²⁺ | First-order | Not specified | jbums.org |

| Di-n-butyl phthalate (DBP) | Pseudomonas fluorescens B-1 | First-order | Not specified | jmb.or.kr |

| Di-2-ethylhexyl phthalate (DEHP) | Ochrobactrum anthropi | First-order | 10.21 h (at 200 mg/L) | nih.gov |

| Reaction kinetics for the degradation of various phthalates. |

Activated Persulfate Systems for Phthalic Acid Removal from Aqueous Solutions

Environmental Fate and Transformation Studies

Understanding the fate and transformation of phthalic acid in the environment is crucial for assessing its potential impact. These studies investigate how the compound behaves and changes in different environmental compartments, such as water and soil. calstate.edu Phthalates and their metabolites have been detected in various environmental systems, including rivers, groundwater, and soil, highlighting the importance of understanding their transformation pathways. calstate.edu

Hydrolysis is a key transformation process for phthalic acid esters in aqueous environments. nih.govnih.gov This process involves the cleavage of the ester bonds, leading to the formation of the corresponding alcohol and phthalic acid. jmb.or.kr The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. nih.gov

The hydrolysis of phthalic anhydride (B1165640), a related compound, is accelerated by the presence of various bases. nih.gov The mechanism of hydrolysis for some phthalic acid esters involves the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid. nih.govresearchgate.net The kinetics of this process are pH-dependent. researchgate.net For certain aryl hydrogen phthalates, the hydrolysis mechanism involves the formation of phthalic anhydride, which is then hydrolyzed to phthalic acid at pH levels below 6.20. researchgate.net The neighboring carboxyl group plays a role in catalyzing the reaction, but only when it is in its ionized (carboxylate) form. nih.gov

In the context of polyesters based on phthalic acid, enzymatic hydrolysis by microorganisms is a significant degradation pathway. nih.gov The rate of hydrolysis can be influenced by the structure of the polyester, with factors such as water solubility, hydrophilicity, and the length of the diol chain playing a role. nih.gov For example, polyesters containing shorter diol chains, like 1,2-ethanediol, are hydrolyzed faster than those with longer chains, such as 1,8-octanediol. nih.gov

Studies on Aerosol Particle Formation and Hygroscopic Properties Involving Phthalic Acid/Ammonium (B1175870) Sulfate Mixtures

The interaction between organic and inorganic components in atmospheric aerosols significantly influences their physicochemical properties, including their ability to act as cloud condensation nuclei (CCN) and their impact on visibility. Phthalic acid, a dicarboxylic acid found in the atmosphere, and ammonium sulfate, a common inorganic salt in aerosols, are key components in such mixed particles. Their interactions, particularly concerning water uptake and particle formation, have been the subject of detailed laboratory investigations.

The hygroscopicity of aerosol particles containing both phthalic acid (PA) and ammonium sulfate (AS) is complex and heavily dependent on the mixing state of the components. copernicus.org Studies have explored these interactions using different particle generation methods to create distinct mixing structures, such as "core-shell" and "well-mixed" particles. copernicus.orgcopernicus.org

Conversely, when phthalic acid and ammonium sulfate are initially well-mixed within the particle, the presence of phthalic acid causes a shift in the deliquescence relative humidity of ammonium sulfate to a lower RH. copernicus.org For these well-mixed particles, the measured hygroscopic growth is consistent with predictions from the Zdanovskii–Stokes–Robinson (ZSR) relation. copernicus.org However, for core-shell particles, the ZSR relation tends to underestimate the measured growth factors, particularly at higher RH, if the morphological effects of the core-shell structure are not considered. copernicus.org

Research using a tandem differential mobility analyzer (TDMA) has shown that in some mixed particles, the phthalic acid fraction can behave as an inert mass that does not contribute to water uptake. researchgate.net This behavior is attributed to the relatively low water solubility of phthalic acid compared to other organic acids like malonic or succinic acid, which can increase the water uptake of the ammonium sulfate component in mixtures. researchgate.net Despite its low solubility, phthalic acid has been found to be more active as a cloud condensation nucleus than predicted by traditional Köhler theory. tandfonline.com

The mixing state of aerosols is a critical factor that regulates the interaction between water molecules and the particles, thereby controlling aerosol activation and hygroscopic growth, which in turn influences visibility degradation and cloud formation. copernicus.orgresearchgate.net

Interactive Data Table: Hygroscopic Growth Factor (GF) of Core-Shell AS/PA Particles

The table below summarizes experimental data on the hygroscopic growth factor for core-shell particles with an ammonium sulfate (AS) core and a phthalic acid (PA) shell at 90% relative humidity.

| AS Core Diameter (nm) | PA Shell Thickness (nm) | Measured Hygroscopic Growth Factor (GF) at 90% RH |

| 100 | 10 | 1.65 |

| 100 | 20 | 1.62 |

| 100 | 30 | 1.58 |

| 150 | 10 | 1.68 |

| 150 | 20 | 1.66 |

| 150 | 30 | 1.63 |

| 200 | 10 | 1.70 |

| 200 | 20 | 1.68 |

| 200 | 30 | 1.65 |

Data derived from graphical representations in scientific literature for illustrative purposes. copernicus.orgresearchgate.net

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations for Molecular Understanding

Electronic structure calculations are fundamental to predicting the geometry, charge distribution, and orbital energies of a molecule. For diammonium phthalate (B1215562), an ionic compound, these calculations would typically be performed on the phthalate dianion (C₈H₄O₄²⁻) and the ammonium (B1175870) cations (NH₄⁺) separately, as well as on the combined ion pair to investigate their interactions.

The electronic structure of the phthalate anion is characterized by its aromatic benzene (B151609) ring and two negatively charged carboxylate groups. The negative charge is delocalized across the oxygen atoms of each carboxylate group. Density Functional Theory (DFT) is a common method to probe these features. For instance, studies on related phthalate esters and their radical cations have employed DFT to understand their fragmentation mechanisms. stackexchange.com The highest occupied molecular orbital (HOMO) of the phthalate anion would be expected to be located primarily on the carboxylate groups, making them susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the π-system of the benzene ring.

The ammonium cation, in contrast, is a simple tetrahedral ion with a positive charge localized on the nitrogen atom, which is surrounded by four hydrogen atoms. Its electronic structure is straightforward, with the positive charge influencing its interactions with anionic species.

Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with electronic structure calculations, can provide a more detailed picture of the bonding and charge distribution. In a hypothetical NBO analysis of diammonium phthalate, strong ionic interactions between the negatively charged oxygen atoms of the phthalate anion and the hydrogen atoms of the ammonium cations would be expected.

Force Field and Vibrational Analysis using Computational Methods

Vibrational analysis, typically performed using DFT calculations, can predict the frequencies and intensities of the vibrational modes of the molecule. For the phthalate anion, key vibrational modes would include:

C=O stretching vibrations of the carboxylate groups.

C-O stretching vibrations of the carboxylate groups.

Aromatic C-C stretching vibrations within the benzene ring.

C-H bending and stretching vibrations of the aromatic ring.

For the ammonium cation, the primary vibrational modes are the N-H stretching and H-N-H bending frequencies. In the context of the salt, the interaction with the phthalate anion would likely lead to shifts in these vibrational frequencies compared to the free ion. For example, studies on metal phthalocyanines, which share the phthalate core, have used DFT to assign vibrational modes observed in their spectra. maynoothuniversity.ie A similar approach for diammonium phthalate would help in interpreting its experimental infrared and Raman spectra.

A theoretical vibrational analysis of bidentate and unidentate coordination of anions to a metal has shown that coordination lowers the symmetry and causes splitting of degenerate modes. ijcce.ac.ir Similar effects would be expected in the ionic pairing of diammonium phthalate.

Molecular Dynamics Simulations and Reactivity Prediction

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes, diffusion in solution, and interactions with their environment. An MD simulation of diammonium phthalate in an aqueous solution would reveal how the ions solvate and interact with each other and with water molecules.

Based on simulations of related systems, it is expected that the ammonium and phthalate ions would be surrounded by hydration shells. The interactions between the ions would be mediated by water molecules, and the strength of these interactions would influence the solution's properties. Studies on the adsorption of phthalate esters on surfaces have used MD to understand the underlying intermolecular forces. princeton.eduacs.orgmdpi.com Similarly, MD simulations have been used to investigate the transport of ammonium ions across biological membranes, highlighting the role of specific interactions with surrounding molecules. nih.gov

MD simulations can also be used to explore the reactivity of the compound. For instance, the reaction between phthalate esters and ammonium hydroxide (B78521) has been studied, indicating that under certain conditions, hydrolysis can occur. nih.gov MD simulations could potentially model the initial steps of such reactions, providing insights into the reaction mechanism. First-principles MD simulations, which use electronic structure calculations to determine the forces at each time step, have been employed to study the interaction of ammonium and acetate (B1210297) ions at interfaces, revealing details of binding and solvation. nih.gov

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.org DFT calculations can provide a wealth of information about diammonium phthalate, including its optimized geometry, electronic properties, and reactivity descriptors.

A DFT study of diammonium phthalate would typically involve optimizing the geometry of the ion pair to find the most stable arrangement. From this optimized structure, various properties can be calculated. For example, a study on 2-aminoterephthalic acid and its sodium salts using DFT provided insights into their structure, stability, and spectroscopic properties, which can serve as a model for what to expect for diammonium phthalate. scirp.org

Key molecular properties that can be obtained from DFT calculations include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity, Hardness, and Softness: Global reactivity descriptors that help in predicting the chemical reactivity of the molecule.

Mulliken and Natural Population Analysis (NPA) Charges: To understand the charge distribution on each atom.

DFT calculations on diallyl phthalate have been used to estimate charge distribution, polarizability, and other quantum molecular descriptors. researchgate.net Similar calculations for diammonium phthalate would elucidate the nature of the ionic bonding and the electronic characteristics of the compound.

Below is a table of predicted molecular properties for diammonium phthalate based on computational methods.

Table 1: Computed Molecular Properties of Diammonium Phthalate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₄ | PubChem nih.gov |

| Molecular Weight | 200.19 g/mol | PubChem nih.gov |

| Exact Mass | 200.07970687 Da | PubChem nih.gov |

| Complexity | 166 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | LookChem lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | LookChem lookchem.com |

| Rotatable Bond Count | 0 | LookChem lookchem.com |

| Topological Polar Surface Area | 80.3 Ų | PubChem nih.gov |

Compound Names Mentioned

Emerging Research Areas and Future Academic Directions for Phthalic Acid, Ammonium Salt

Phthalic acid, ammonium (B1175870) salt, also known as ammonium phthalate (B1215562), is a compound that serves as a key intermediate in various chemical syntheses. While its traditional applications are established, current research is paving the way for novel, sustainable, and advanced uses. This article explores the emerging research areas and future academic directions focused on this versatile compound, structured around key areas of innovation in chemical science.

Q & A

Q. Critical Parameters :

- pH Control : Excess ammonia ensures complete protonation of carboxyl groups.

- Temperature Gradient : Slow heating prevents decomposition of intermediates.

- Solvent Purity : Aqueous ammonia must be free of contaminants to avoid side reactions.

What spectroscopic and crystallographic methods are employed to characterize ammonium phthalate?

Classification : Basic

Methodological Answer :

- FT-IR Spectroscopy : Identifies carboxylate (COO⁻) stretching bands at 1570–1610 cm⁻¹ and NH₄⁺ deformation modes at 1400–1450 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves crystal parameters (e.g., orthorhombic system, space group Pcab, a=6.839 Å, b=13.041 Å, c=22.118 Å) and hydrogen-bonding networks (N–H···O distances: 2.754–3.152 Å) .

- Elemental Analysis : Validates stoichiometry (C, H, N content) against theoretical values.

How do crystallographic discrepancies in reported ammonium phthalate salts impact structural interpretations?

Classification : Advanced

Methodological Answer :

Discrepancies in c-axis dimensions across studies (e.g., 22.118 Å vs. 26.14 Å for Na⁺/NH₄⁺ salts) arise from:

- Hydration State : Hemihydrate vs. anhydrous forms alter unit cell parameters.

- Cation Size : Larger cations (e.g., Rb⁺) increase interlayer spacing .

Resolution Strategy : - Conduct synchrotron XRD to resolve ambiguities in space groups (Pcab vs. P21ab).

- Compare density functional theory (DFT) models with experimental data to validate hydrogen-bonding angles (>155° for N–H···O) .

What challenges arise in synthesizing alkyl-substituted phthalonitriles from ammonium phthalate derivatives?

Classification : Advanced

Methodological Answer :

Alkyl-substituted phthalonitriles (e.g., 3-methylphthalonitrile) face:

- Reactivity Limitations : Steric hindrance from methyl groups reduces nucleophilic substitution efficiency.

- Intermediate Instability : Ammonium half-salts of acid amides (e.g., C₆H₃(CH₃)(CONH₂)(COO⁻NH₄⁺)) reversibly convert to imides under heat or acidic conditions .

Mitigation Strategies : - Use dry ammonia gas instead of aqueous NH₃ to favor diamide formation (80% yield).

- Optimize thionyl chloride (SOCl₂) treatment to stabilize nitrile intermediates .

How does ammonium phthalate function as a curing agent in polymer chemistry?

Classification : Advanced

Methodological Answer :

Ammonium phthalate acts as a latent acid catalyst in urea-formaldehyde (UF) resins:

- Acid Release Mechanism : Thermal decomposition releases phthalic acid, lowering pH and accelerating crosslinking.

- Controlled Curing : Adjust NH₄⁺/phthalate ratios to modulate pot life and curing speed.

Applications : - Wood Adhesives : Enhances bond strength by minimizing volatile organic compound (VOC) emissions .

What contradictions exist in the thermal stability data of ammonium phthalate salts?

Classification : Advanced

Methodological Answer :

Contradictory reports on decomposition temperatures (e.g., 150°C vs. 200°C) stem from:

- Sample Purity : Trace moisture or impurities lower observed stability.

- Analytical Methods : Thermogravimetric analysis (TGA) under N₂ vs. air affects oxidative degradation pathways.

Resolution : - Perform dynamic vapor sorption (DVS) to quantify hygroscopicity.

- Use high-resolution mass spectrometry (HRMS) to identify decomposition byproducts (e.g., phthalic anhydride) .

How do substituents on the phthalate ring influence the solubility and reactivity of ammonium salts?

Classification : Advanced

Methodological Answer :

- Solubility : Electron-withdrawing groups (e.g., -NO₂) increase aqueous solubility via enhanced hydrogen bonding.

- Reactivity : Methyl groups reduce carboxylate acidity (pKa shifts from 2.9 to 3.5), slowing salt formation .

Experimental Design : - Synthesize derivatives with para-/meta-substituents and compare dissolution kinetics in polar aprotic solvents (DMF, DMSO).

- Measure conductivity to correlate substituent effects with ionic dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.